molecular formula C23H24N4O4S B2808854 ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 946308-58-3

ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2808854
CAS No.: 946308-58-3
M. Wt: 452.53
InChI Key: GNCNGDKATDFYJB-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 5 with an indole moiety. The thioether linkage at position 3 connects the triazole ring to an ethyl propanoate ester.

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-31-22(28)14(2)32-23-26-25-21(17-13-24-18-9-7-6-8-16(17)18)27(23)19-12-15(29-3)10-11-20(19)30-4/h6-14,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCNGDKATDFYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole core, followed by the introduction of the indole and dimethoxyphenyl groups. The final step involves the esterification of the propanoate moiety.

    Formation of the Triazole Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Indole Group: This step may involve a Fischer indole synthesis or other suitable methods to attach the indole moiety to the triazole core.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.

    Esterification: The final step involves the esterification of the propanoate group using standard esterification techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Triazole Derivatives

Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) Notable Functional Groups Reference
Target Compound 2,5-Dimethoxyphenyl, Indole, Propanoate Not Provided Not Provided Thioether, Ester, Indole N/A
9d Nitrobenzylidene, Trifluoromethyl 554.50 Not Provided Hydrazono, Nitro, Trifluoromethyl [1]
5n Pyridine, Thiazole, Chloro Not Provided 199–202 Thioether, Chloro [2]
9c Nitro, Chlorophenyl, Hydrazono Not Provided 238–240 Hydrazono, Nitro [4]
5o Pyridine, Acetonitrile Not Provided 237–240 Thioether, Nitrile [2]

Biological Activity

Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

It features a triazole ring, an indole moiety, and a thioether linkage, which are significant for its biological activity. The presence of methoxy groups on the phenyl ring is also noteworthy as these substitutions can influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Indole Derivative : Starting from 2,5-dimethoxyphenyl precursors.
  • Triazole Formation : Utilizing appropriate azoles to introduce the triazole ring.
  • Thioether Coupling : Employing thioether chemistry to link the indole and triazole components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent activity .
Compound TypeCell LineIC50 (nM)Mechanism of Action
Triazole DerivativeMCF-7 (breast)52Induces G2/M phase arrest and apoptosis
Indole CompoundMDA-MB-231 (breast)74Inhibits tubulin polymerization

The mechanism through which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : Many compounds induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
  • Tubulin Interaction : Disruption of microtubule dynamics which is critical in cancer cell proliferation.

Study on Similar Compounds

A study published in ACS Omega focused on the synthesis and biological screening of new triazole derivatives. It was found that these derivatives exhibited significant cytotoxicity against various cancer cell lines due to their ability to disrupt microtubule formation . This supports the hypothesis that this compound may share similar mechanisms.

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